1,2,4-Benzenetricarboxylic acid, sodium salt (1:)
Overview
Description
1,2,4-Benzenetricarboxylic acid, sodium salt (1:) is a sodium salt derivative of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid. This compound is characterized by the presence of three carboxyl groups attached to a benzene ring, making it a tricarboxylic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
1,2,4-Benzenetricarboxylic acid, sodium salt can be synthesized through several methods. One common method involves the oxidation of 1,2,4-trimethylbenzene using oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include elevated temperatures and pressures to facilitate the oxidation process. The resulting 1,2,4-Benzenetricarboxylic acid is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
1,2,4-Benzenetricarboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, sodium salt has a wide range of scientific research applications:
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, sodium salt involves its ability to interact with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their chemical behavior. These interactions can affect the compound’s solubility, reactivity, and overall stability .
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid, sodium salt can be compared with other similar compounds such as:
1,2,3-Benzenetricarboxylic acid (hemimellitic acid): This compound has a different arrangement of carboxyl groups, leading to distinct chemical properties and reactivity.
1,2,4-Benzenetricarboxylic acid (trimellitic acid): The parent compound of the sodium salt, used in similar applications but with different solubility and reactivity profiles.
1,2,4,5-Benzenetetracarboxylic acid: This compound has an additional carboxyl group, resulting in different coordination chemistry and applications.
These comparisons highlight the unique properties of 1,2,4-Benzenetricarboxylic acid, sodium salt, making it valuable for specific industrial and research applications.
Properties
InChI |
InChI=1S/C9H6O6.Na/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYHMILMRLGBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51305-33-0 | |
Record name | 1,2,4-Benzenetricarboxylic acid, sodium salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51305-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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